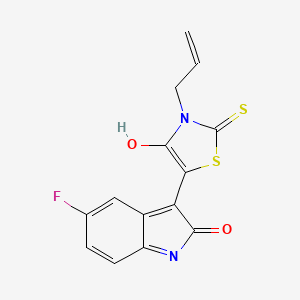![molecular formula C18H15N3O3S B3529777 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3529777.png)
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
概要
説明
準備方法
The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypyrimidine-2-thiol with N-(4-phenoxyphenyl)acetamide under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypyrimidinyl group or the phenoxyphenyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
科学的研究の応用
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has a wide range of scientific research applications due to its unique chemical structure and properties.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
作用機序
The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis .
類似化合物との比較
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(4-aminophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide: This compound has an amino group instead of a phenoxy group, which may result in different chemical and biological properties.
2-thio-containing pyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit diverse biological activities, such as antioxidant, radioprotective, and antimicrobial properties.
特性
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-16-10-11-19-18(21-16)25-12-17(23)20-13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-11H,12H2,(H,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKSGVZOGHFZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


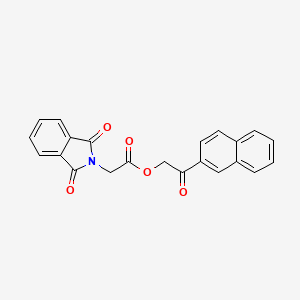
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B3529733.png)
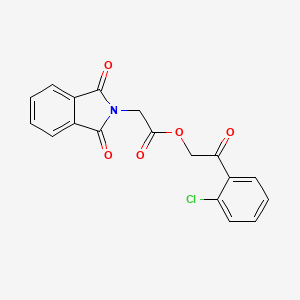
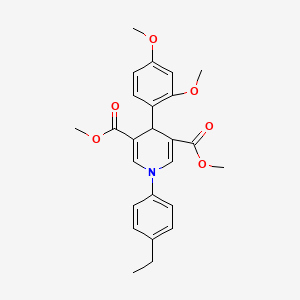
![[4-[(E)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B3529757.png)
![4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B3529758.png)
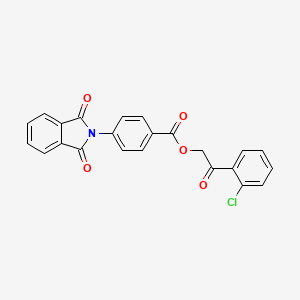
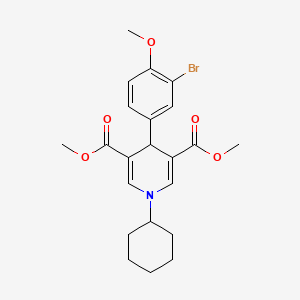
![(2Z)-2-(2-chlorophenyl)-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B3529774.png)
![4-amino-N-(2-methoxyphenyl)-7-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3529780.png)
![3-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3529784.png)
![2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3529788.png)
![N-[1-(3,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3529792.png)
